
2,6-Difluoro-3-nitrobenzoic acid
Overview
Description
2,6-Difluoro-3-nitrobenzoic acid (CAS: 83141-10-0) is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₇H₃F₂NO₄ and a molecular weight of 203.10 g/mol . It is characterized by two fluorine atoms at the 2- and 6-positions and a nitro group at the 3-position of the benzoic acid backbone. This compound is widely utilized in pharmaceutical synthesis, coupling reactions, and functional material development due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and cross-coupling reactions . Commercial suppliers, including Aromsyn and TCI Chemicals, provide high-purity grades (≥98%) for industrial and research applications .
Preparation Methods
Preparation Methods
The synthesis of 2,6-difluoro-3-nitrobenzoic acid can be achieved through several methods, primarily involving the nitration of 2,6-difluorobenzoic acid derivatives or related compounds. Below are the main preparation methods analyzed based on recent research findings.
Nitration of 2,6-Difluorobenzoic Acid
One common method involves the nitration of 2,6-difluorobenzoic acid using a mixture of concentrated nitric and sulfuric acids. This method is straightforward but requires careful temperature control to avoid decomposition.
- Reaction Conditions :
- Reagents : Concentrated nitric acid and sulfuric acid
- Temperature : Controlled to prevent overheating
- Yield : Typically high if conditions are optimized
The reaction can be summarized as follows:
$$
\text{2,6-Difluorobenzoic Acid} + \text{HNO}_3 \rightarrow \text{this compound}
$$
Synthesis from 2,6-Difluoroaniline
Another effective route involves starting from 2,6-difluoroaniline. This method includes several steps:
Amino Protection : Protecting the amino group of 2,6-difluoroaniline using acyl chlorides or anhydrides.
- Reagents : Acetyl chloride or acetic anhydride
- Solvent : Toluene preferred
- Temperature : 0-100 °C
Halogenation : The protected compound undergoes halogenation to introduce a halogen atom.
- Reagents : Halogenating agents (e.g., bromine)
- Temperature : 20-40 °C
Carbonyl Formation : The next step involves reacting with carbon monoxide in the presence of a palladium catalyst to form an intermediate.
Hydrolysis and Oxidation : Finally, hydrolyzing the intermediate to remove protective groups and oxidizing to yield the target compound.
The overall reaction pathway can be illustrated as follows:
$$
\text{2,6-Difluoroaniline} \xrightarrow{\text{Protection}} \text{Protected Compound} \xrightarrow{\text{Halogenation}} \text{Intermediate} \xrightarrow{\text{CO}} \text{Hydrolyzed Product} \xrightarrow{\text{Oxidation}} \text{this compound}
$$
Data Summary Table
The following table summarizes key parameters for each preparation method discussed:
Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Nitration | 2,6-Difluorobenzoic Acid | HNO₃, H₂SO₄ | Controlled | High |
Synthesis from 2,6-Difluoroaniline | 2,6-Difluoroaniline | Acetyl chloride, Halogenating agent | 0-100 | Variable |
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The fluorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides, appropriate solvents (e.g., dimethylformamide, ethanol).
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid, hydrochloric acid).
Major Products Formed
Reduction: 2,6-Difluoro-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: 2,6-Difluoro-3-nitrobenzoate esters.
Scientific Research Applications
2,6-Difluoro-3-nitrobenzoic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is a key intermediate in the synthesis of fluoroquinolone antimicrobial agents, which are widely used antibiotics.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-nitrobenzoic acid depends on its application. In the context of pharmaceuticals, the compound acts as an intermediate in the synthesis of active pharmaceutical ingredients. Its structural features, such as the nitro and fluorine groups, contribute to its reactivity and ability to interact with biological targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
2,6-Dichloro-3-nitrobenzoic Acid
- Molecular Formula: C₇H₃Cl₂NO₄
- Molecular Weight : 236.00 g/mol
- Key Differences :
- Chlorine atoms replace fluorine at the 2- and 6-positions. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine result in weaker electron-withdrawing effects but greater steric hindrance.
- Higher molecular weight (236.00 vs. 203.10 g/mol) impacts solubility and melting points.
- Applications: Less common in pharmaceuticals but used in agrochemical intermediates due to chlorine’s stability in harsh environments.
4-Bromo-2,6-difluoro-3-nitrobenzoic Acid
- Molecular Formula: C₇H₂BrF₂NO₄
- Molecular Weight : 282.00 g/mol
- Bromine’s leaving-group capability facilitates nucleophilic aromatic substitution, unlike fluorine. Safety: Classified with hazards H315 (skin irritation) and H335 (respiratory irritation) .
Functional Group Derivatives
Methyl 2,6-Difluoro-3-nitrobenzoate
2,6-Difluoro-3-nitrobenzoyl Chloride
- Synthetic Relevance: Generated in situ from 2,6-difluoro-3-nitrobenzoic acid via reaction with thionyl chloride. Critical for amide bond formation, as demonstrated in the synthesis of 2,6-difluoro-3-aminobenzamide, a β-lactam antibiotic enhancer .
Electronic and Steric Effects
- Fluorine vs. Chlorine/Bromine :
- Nitro Group Influence: The nitro group at the 3-position stabilizes negative charges, making the carboxylic acid more acidic (pKa ~1-2) compared to non-nitrated analogs.
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
2,6-Difluoro-3-nitrobenzoic acid (CAS No. 83141-10-0) is a benzoic acid derivative characterized by the presence of two fluorine atoms and a nitro group in its structure. The molecular formula is , with a molecular weight of 203.1 g/mol. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.
- Appearance : Light yellow solid
- Melting Point : 99.0 to 103.0 °C
- Purity : Minimum 98.0% (GC)
Biological Applications
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly B-Raf kinase inhibitors like vemurafenib, which is used in treating melanoma. The compound's ability to induce apoptosis in melanoma cell lines highlights its significance in cancer therapy .
Table 1: Key Biological Activities
Activity Type | Description |
---|---|
Apoptosis Induction | Causes programmed cell death in melanoma cells via B-Raf inhibition |
Antibacterial Activity | Used in the synthesis of fluoroquinolone antibiotics |
Enzyme Inhibition | Acts as a precursor for compounds that inhibit specific kinases |
The primary mechanism through which this compound exerts its biological effects is through its role as a synthetic intermediate for B-Raf kinase inhibitors. These inhibitors target the B-Raf protein, which is often mutated in various cancers, leading to uncontrolled cell proliferation. By inhibiting this pathway, the compound can effectively promote apoptosis in cancer cells .
Case Study 1: Vemurafenib Synthesis
Research has demonstrated that this compound is crucial in synthesizing vemurafenib, a selective inhibitor of B-Raf(V600E) mutation. In vitro studies showed that treatment with vemurafenib resulted in significant apoptosis in melanoma cell lines, indicating the efficacy of this compound in cancer treatment .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial agents, derivatives synthesized from this compound exhibited potent activity against various bacterial strains. This suggests that the compound could be further explored for developing new antibiotics .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound and its derivatives indicates favorable absorption and distribution characteristics. However, detailed studies on metabolism and excretion are still required to fully understand its toxicological profile.
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Absorption | High |
Distribution | Wide distribution observed |
Metabolism | Requires further investigation |
Excretion | Primarily renal |
Q & A
Q. Basic: What are the recommended methods for synthesizing 2,6-difluoro-3-nitrobenzoic acid, and how do substituent positions influence reaction efficiency?
Answer:
The synthesis typically involves sequential halogenation and nitration of a benzoic acid precursor. A common approach is:
Fluorination : Directing fluorine substituents using electrophilic aromatic substitution (EAS) with agents like HF or Selectfluor®. The 2,6-difluoro configuration is achieved by leveraging steric and electronic effects of meta-directing groups.
Nitration : Controlled nitration at the 3-position requires careful temperature modulation (0–5°C) to avoid over-nitration. The electron-withdrawing effect of fluorine enhances nitration regioselectivity .
Key considerations :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) to isolate intermediates.
Q. Basic: How can researchers purify this compound to achieve >95% purity for crystallographic studies?
Answer:
Purification strategies include:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 60°C, leveraging solubility differences due to nitro and carboxyl groups .
- Column Chromatography : Employ silica gel with a gradient eluent (dichloromethane:methanol 9:1 to 8:2) to separate nitro isomers.
- HPLC : Reverse-phase C18 columns with acetonitrile/0.1% trifluoroacetic acid (TFA) mobile phase for analytical purity validation .
Validation : Confirm purity via melting point (mp ~180–185°C) and ¹⁹F NMR (δ −110 to −115 ppm for aromatic fluorines) .
Q. Advanced: How do competing electronic effects of fluorine and nitro groups influence the reactivity of this compound in nucleophilic substitution reactions?
Answer:
The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack at the 4-position, while fluorine’s inductive effect deactivates adjacent positions. Computational studies (DFT/B3LYP) suggest:
- Charge distribution : The 4-position exhibits a partial positive charge (+0.12 e), favoring nucleophilic attack (e.g., amination or methoxylation).
- Steric hindrance : 2,6-Difluoro substituents create a planar geometry, reducing steric barriers for SNAr reactions .
Experimental validation : Kinetic studies under varying pH (7–12) and temperature (25–80°C) can quantify activation energies. Use in situ ¹⁹F NMR to track substituent effects .
Q. Advanced: How can researchers resolve discrepancies in X-ray crystallographic data for this compound derivatives?
Answer:
Discrepancies often arise from twinning or disorder in nitro/carboxyl groups. Mitigation strategies:
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data completeness.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned structures and PART instructions for disordered atoms .
- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to identify hydrogen-bonding inconsistencies .
Q. Advanced: What computational methods are optimal for predicting the vibrational spectra of this compound, and how do they compare with experimental IR/Raman data?
Answer:
- DFT calculations : Use B3LYP/6-311+G(d,p) basis sets to model vibrational modes. Key predicted bands:
- Nitro symmetric stretch: ~1530 cm⁻¹ (IR).
- Carboxylic O-H stretch: ~2500–3000 cm⁻¹ (broad, IR).
- Experimental validation : Compare with attenuated total reflectance (ATR)-FTIR and Raman spectroscopy. Discrepancies >20 cm⁻¹ may indicate crystal packing effects .
Software : Gaussian 16 for simulations; OMNIC for spectral deconvolution .
Q. Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.
- Spill management : Neutralize with 10% sodium bicarbonate solution before disposal .
Storage : Keep in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent photodegradation .
Q. Advanced: How can isotopic labeling (e.g., deuterium) be employed to study the metabolic stability of this compound in biological systems?
Answer:
- Synthesis of deuterated analogs : Replace aromatic hydrogens with deuterium via Pd/C-catalyzed H/D exchange in D₂O/acetic acid (1:1) at 100°C .
- Metabolic tracing : Use LC-MS/MS to track deuterated metabolites in vitro (hepatocyte assays) and quantify half-life (t₁/₂).
- Data interpretation : Compare isotopic patterns (M vs. M+1) to identify enzymatic cleavage sites .
Q. Advanced: What strategies mitigate competing side reactions (e.g., decarboxylation) during functionalization of this compound?
Answer:
- Temperature control : Maintain reactions below 80°C to prevent thermal decarboxylation.
- Protecting groups : Use methyl esters (via SOCl₂/MeOH) to stabilize the carboxyl group during nitration or fluorination .
- Catalytic additives : Add Cu(I) salts to promote coupling reactions (e.g., Ullmann) without side-product formation .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers monitor?
Answer:
- ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) at δ 7.8–8.2 ppm.
- ¹⁹F NMR : Two distinct signals for 2- and 6-fluorines (δ −112 and −115 ppm, J = 15 Hz) .
- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; nitro symmetric/asymmetric stretches at 1530/1350 cm⁻¹ .
Q. Advanced: How can researchers leverage this compound as a precursor for synthesizing bioactive heterocycles (e.g., benzodiazepines or quinazolines)?
Answer:
- Cyclocondensation : React with o-phenylenediamine in PPA (polyphosphoric acid) at 120°C to form quinazoline-4-carboxylic acids.
- Mechanistic insight : Nitro groups facilitate ring closure via intermediate nitroso species.
- Yield optimization : Use microwave-assisted synthesis (100 W, 10 min) to improve reaction efficiency (yield >75%) .
Properties
IUPAC Name |
2,6-difluoro-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDHSNODMFIIRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307160 | |
Record name | 2,6-difluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83141-10-0 | |
Record name | 83141-10-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-difluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-3-nitrobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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